N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-benzylpiperidin-4-yl)methyl]ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety and a piperidine ring, which are known for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzodioxole and piperidine intermediates. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine structure.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Contains a similar benzodioxole structure but with a different functional group.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide is unique due to its combination of the benzodioxole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-benzylpiperidin-4-yl)methyl]ethanediamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, including enzymes and receptors, which could be relevant for therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃N₃O₄ |
Molecular Weight | 345.41 g/mol |
CAS Number | 1251612-09-5 |
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific protein targets. The benzodioxole moiety is known to enhance binding affinity to certain receptors, while the piperidine ring may contribute to its pharmacological properties.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in signal transduction pathways, particularly those related to cancer progression.
- Receptor Modulation : It might act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures inhibit Src family kinases (SFKs), which play a crucial role in tumor growth and metastasis. For instance, related compounds have shown efficacy in reducing tumor size in xenograft models .
- Neuroprotective Effects : The interaction with acetylcholinesterase suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound.
- In Vivo Efficacy : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model. The compound was administered orally and showed promising pharmacokinetic profiles .
- Selectivity for Kinases : Research indicates that this class of compounds exhibits high selectivity for SFKs over other kinases, highlighting their potential as targeted therapies in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Human Intestinal Absorption | High |
Blood-Brain Barrier Penetration | High |
Caco-2 Permeability | Moderate |
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-22(23(28)25-14-19-6-7-20-21(12-19)30-16-29-20)24-13-17-8-10-26(11-9-17)15-18-4-2-1-3-5-18/h1-7,12,17H,8-11,13-16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWMVSXRWLOAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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